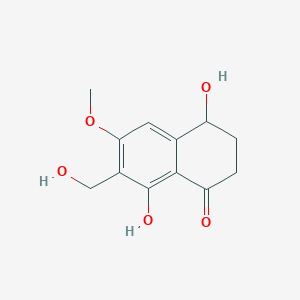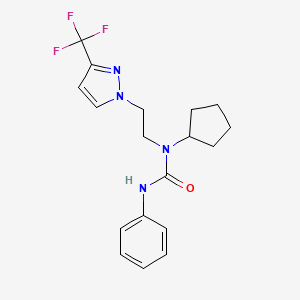
1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic chemical compound characterized by a complex molecular structure The compound features a urea core connected to a cyclopentyl ring, a phenyl ring, and a pyrazole group with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea generally involves a multi-step process:
Step 1: : The initial synthesis of the pyrazole intermediate through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
Step 2: : Incorporation of the trifluoromethyl group via nucleophilic substitution or electrophilic fluorination.
Step 3: : Coupling of the pyrazole derivative with a phenyl isocyanate to form the urea linkage.
Step 4: : Introduction of the cyclopentyl group through a suitable alkylation reaction.
Industrial Production Methods
In an industrial context, the synthesis of this compound typically follows a similar path but often utilizes more cost-effective reagents and scalable conditions, including optimization of reaction temperature, pressure, and solvent choice to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or alter its electronic properties.
Reduction: : Reduction can be used to modify the existing functional groups or achieve partial hydrogenation of double bonds.
Substitution: : The trifluoromethyl group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a metal catalyst.
Substitution: : Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed from These Reactions
The products depend on the specific reaction conditions and reagents used. Common products include hydroxylated derivatives, reduced amines, and substituted analogs.
Scientific Research Applications
Chemistry
1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
The compound is explored for its potential as an enzyme inhibitor or receptor antagonist, aiding in the study of biological pathways and processes.
Medicine
In pharmacological research, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.
Industry
The compound's unique properties make it useful in the development of agrochemicals, polymers, and specialty materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or proteins. These interactions often involve binding to the active site or allosteric site, thereby modulating the activity of the target molecule. The exact pathways and mechanisms depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-3-phenylurea: : Similar structure but lacks the pyrazole and trifluoromethyl groups.
1-Cyclopentyl-3-(3-trifluoromethylphenyl)urea: : Similar structure but differs in the position of the trifluoromethyl group.
1-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea: : Lacks the cyclopentyl and phenyl rings.
Uniqueness
And that's the breakdown on 1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea. Got anything else on your mind?
Properties
IUPAC Name |
1-cyclopentyl-3-phenyl-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O/c19-18(20,21)16-10-11-24(23-16)12-13-25(15-8-4-5-9-15)17(26)22-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCIRCVKGNQYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
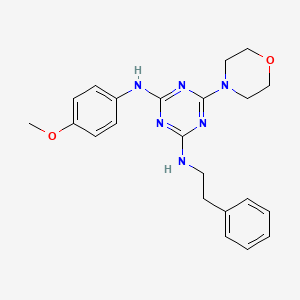
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2921756.png)
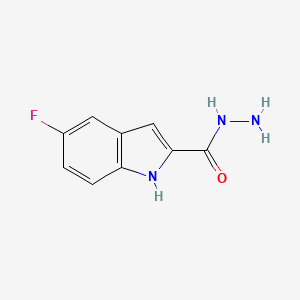

![N-[3-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2921762.png)
![N'-(1-phenylethyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2921764.png)
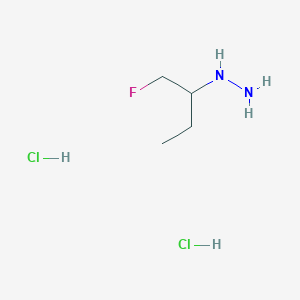
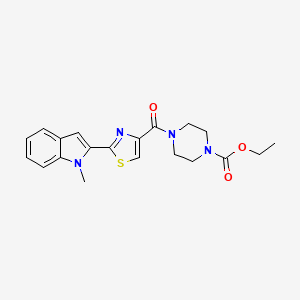
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2921769.png)
![3-(4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2921770.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one](/img/structure/B2921773.png)
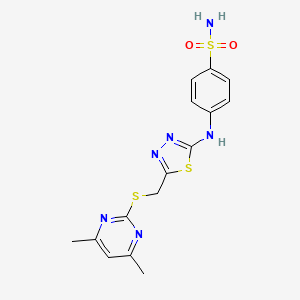
![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921776.png)
